molecular formula C21H16ClFN2O4S2 B2417439 (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-25-8

(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2417439
CAS No.: 894682-25-8
M. Wt: 478.94
InChI Key: XUGQJSRPOYMRMS-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O4S2 and its molecular weight is 478.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4S2/c1-29-18-7-4-14(22)10-16(18)24-11-19-20(26)21-17(8-9-30-21)25(31(19,27)28)12-13-2-5-15(23)6-3-13/h2-11,24H,12H2,1H3/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGQJSRPOYMRMS-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , identified by its CAS number 894686-48-7 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological properties of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H16ClFN2O4S2
  • Molecular Weight : 478.9 g/mol

The compound features a thieno[3,2-c][1,2]thiazin core, which is known for its potential pharmacological properties. The presence of both chloro and methoxy groups on the phenyl ring may influence its biological activity by modulating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and antiviral effects. The following sections detail specific activities observed in related compounds.

Anticancer Activity

Compounds containing thieno[3,2-c] structures have been investigated for their anticancer effects. For instance, derivatives have shown cytotoxicity against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl substituent can enhance cytotoxic effects .

Antimicrobial Activity

Research into related thiazine compounds has revealed antibacterial and antifungal activities. For example, certain derivatives have been effective against Gram-positive bacteria and fungi . The presence of halogen and methoxy substituents typically enhances antimicrobial potency.

Case Studies and Research Findings

StudyCompoundActivityFindings
Thieno[3,2-c][1,2,6]thiadiazin derivativeAnti-HIVEC50 = 4.0 µM
Thiazine derivativesAnticancerSignificant cytotoxicity against cancer cell lines
Related thiazine compoundsAntimicrobialEffective against Gram-positive bacteria

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Substituents : The nature of substituents on the phenyl rings (e.g., chloro vs. methoxy) significantly affects biological activity.
  • Core Structure : The thieno[3,2-c][1,2]thiazin core is crucial for bioactivity; modifications can lead to enhanced or diminished effects.

Scientific Research Applications

The compound (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a novel thiazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its applications, synthesis, biological activities, and relevant case studies.

Key Structural Features

  • Thieno[3,2-c][1,2]thiazine Core : This scaffold is associated with various biological activities including anti-cancer and anti-inflammatory properties.
  • Substituents : The electron-withdrawing chlorine and fluorine atoms may influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this thiazine derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:

  • In vitro Studies : Preliminary studies have shown that derivatives of thiazine can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Targeting Kinases : Some thiazine compounds have been reported to inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth in animal models.

Antimicrobial Properties

Thiazine derivatives are also explored for their antimicrobial activities. The unique structure allows for interactions with bacterial enzymes or cell membranes:

  • Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as antibiotics .
  • Mechanism of Action : The disruption of bacterial cell wall synthesis or interference with metabolic pathways is a common mechanism observed.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazine derivatives is another area of investigation:

  • Cytokine Inhibition : Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in chronic inflammatory diseases .
  • Animal Models : Efficacy has been demonstrated in models of arthritis and other inflammatory conditions, showing reduced swelling and pain responses.

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationThioketones, Amines
2SubstitutionChlorinating agents, Methoxy sources
3CouplingBenzyl halides

Case Study 1: Anticancer Activity

A study published in Molecules examined a series of thiazine derivatives similar to the compound . It was found that one derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a thiazine derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 3: Anti-inflammatory Research

Research conducted on the anti-inflammatory effects demonstrated that a related thiazine compound significantly reduced paw edema in rats induced by carrageenan injection. This suggests its potential utility in treating inflammatory disorders .

Preparation Methods

Thiophene Sulfonation and Cyclization

The core structure is constructed from 3-aminothiophene-2-carboxylic acid derivatives. A representative protocol involves:

  • Sulfonation : Treatment of 3-aminothiophene-2-carbonyl chloride with chlorosulfonic acid at 0–5°C yields the corresponding sulfonyl chloride.
  • Cyclization : Reaction with ammonium hydroxide generates the thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide scaffold.

Example Protocol

  • Reagents : 3-Aminothiophene-2-carbonyl chloride (1.0 eq), ClSO₃H (2.5 eq), NH₄OH (excess).
  • Conditions : Sulfonation at 0°C for 2 h; cyclization at 25°C for 12 h.
  • Yield : 68–72% after recrystallization (ethanol/water).

Formation of the (Z)-Methyleneamino Moiety

Condensation with 5-Chloro-2-Methoxyaniline

The exocyclic double bond at position 3 is introduced via a Schiff base formation:

  • Aldehyde Intermediate : Oxidation of the 3-methyl group on the thienothiazinone core using MnO₂ in dichloromethane generates the 3-formyl derivative.
  • Condensation :
    • Reagents : 3-Formylthienothiazinone (1.0 eq), 5-chloro-2-methoxyaniline (1.1 eq), p-toluenesulfonic acid (0.1 eq).
    • Solvent : Toluene.
    • Conditions : Reflux with azeotropic water removal for 4 h.
    • Stereochemical Control : The Z-configuration is favored by steric hindrance from the ortho-methoxy group.

Yield : 65–70% after silica gel chromatography (hexane/ethyl acetate).

Optimization and Catalytic Strategies

Acid-Catalyzed Cyclization

The patent CN102056914A highlights the use of aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to accelerate cyclization steps, achieving yields >75% under reflux conditions.

Coupling Reagents for Amide Bond Formation

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) are employed in analogous syntheses for efficient coupling, as demonstrated in the preparation of related dioxolane derivatives.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, CH=N), 7.45–7.10 (m, aromatic), 5.12 (s, 2H, N-CH₂-C₆H₄F), 3.89 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 522.1 [M+H]⁺.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the methyleneamino group and the planar thienothiazinone core.

Industrial-Scale Production Considerations

Green Chemistry Approaches

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Immobilized HATU on silica gel enables reuse across multiple batches.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive O-alkylation is suppressed by using bulky bases (e.g., DBU) and polar aprotic solvents.

Oxidative Stability

The sulfone groups are susceptible to over-oxidation; controlled use of Oxone® in methanol ensures selective sulfonation.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Knoevenagel condensation : Reacting a thienothiazinone core with (5-chloro-2-methoxyphenyl)amine under acidic conditions to form the imine bond .
  • Nucleophilic substitution : Introducing the 4-fluorobenzyl group via alkylation using 4-fluorobenzyl bromide in the presence of a base like NaH .
  • Sulfonation : Oxidation of the thiazine sulfur atoms to sulfones using m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid .
    Key intermediates should be purified via recrystallization (DMF/EtOH) and monitored by TLC .

Q. How is the compound’s structure confirmed post-synthesis?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., Z-configuration of the imine bond at δ 8.2–8.5 ppm for the CH=N proton) .
    • IR : Confirm sulfone groups (asymmetric stretching at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 505.05) .

Q. What preliminary assays are used to evaluate biological activity?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions?

  • Steric/electronic directing groups : The 4-fluorobenzyl group directs electrophiles to the para position of the thienothiazine ring. Use bulky bases (e.g., LDA) to favor kinetic control .
  • Temperature modulation : Lower temperatures (−78°C) stabilize intermediates, reducing side reactions .

Q. What strategies optimize the Z/E isomer ratio in the imine bond?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the Z-isomer via intramolecular H-bonding .
  • Catalytic additives : TiCl₄ or ZnCl₂ chelate the imine nitrogen, favoring the Z-configuration .

Q. How is stereochemical configuration validated?

  • X-ray crystallography : Resolve the Z-configuration of the imine bond and sulfone geometry .
  • NOESY NMR : Detect spatial proximity between the 4-fluorobenzyl group and thienothiazine protons .

Q. What computational methods predict SAR for antimicrobial activity?

  • Molecular docking : Simulate binding to bacterial DNA gyrase (PDB: 1KZN) to prioritize derivatives with enhanced H-bonding to Ser84 .
  • QSAR models : Correlate logP values (>3.5) with improved membrane permeability .

Mechanistic and Analytical Challenges

Q. How does the fluorobenzyl group influence metabolic stability?

  • In vitro microsomal assays : Compare half-life (t₁/₂) in human liver microsomes. The 4-fluoro group reduces CYP450-mediated oxidation, enhancing stability vs. non-fluorinated analogs .

Q. What techniques resolve spectral overlaps in complex mixtures?

  • 2D NMR (HSQC, HMBC) : Assign overlapping aromatic protons in the thienothiazine and methoxyphenyl regions .
  • HPLC-PDA-MS : Use C18 columns (ACN/H₂O gradient) to separate diastereomers, with MS fragmentation confirming sulfone retention .

Q. How are conflicting bioactivity data reconciled?

  • Dose-response curves : Re-test activity at varying concentrations (1–100 µM) to rule out assay interference (e.g., compound precipitation at high doses) .
  • Counter-screening : Validate target specificity using enzyme inhibition assays (e.g., topoisomerase II vs. kinase panels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.